N-(4-fluorophenyl)-2H-chromene-3-carboxamide

Description

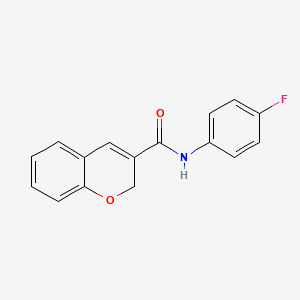

N-(4-fluorophenyl)-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a chromene backbone (a fused benzene and pyran ring) substituted with a carboxamide group at position 3 and a 4-fluorophenyl moiety on the amide nitrogen. This compound belongs to a broader class of coumarin-carboxamide hybrids, which are studied for diverse biological activities, including anti-inflammatory, antiviral, and enzyme-inhibitory properties .

Properties

IUPAC Name |

N-(4-fluorophenyl)-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO2/c17-13-5-7-14(8-6-13)18-16(19)12-9-11-3-1-2-4-15(11)20-10-12/h1-9H,10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENIVCASHWCKEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301239097 | |

| Record name | N-(4-Fluorophenyl)-2H-1-benzopyran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301239097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338420-05-6 | |

| Record name | N-(4-Fluorophenyl)-2H-1-benzopyran-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338420-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Fluorophenyl)-2H-1-benzopyran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301239097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2H-chromene-3-carboxamide typically involves the reaction of 4-fluoroaniline with 3-formylchromone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures. The resulting product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Structural Characteristics

The compound features a chromene core, which is characterized by a fused oxygen-containing six-membered ring and a five-membered aromatic ring. The presence of a fluorine atom on the phenyl group may enhance its reactivity and interaction with biological targets, making it a valuable candidate for drug development.

Anticancer Activity

Research indicates that derivatives of N-(4-fluorophenyl)-2H-chromene-3-carboxamide exhibit promising anticancer properties. For instance, studies have shown that certain derivatives demonstrate significant cytotoxicity against various cancer cell lines, including HepG2 and HeLa cells. The compound's mechanism of action appears to involve interactions with specific enzymes such as CK2, which is crucial for cancer cell proliferation.

In a study evaluating coumarin-3-carboxamide derivatives, compounds similar to this compound were found to have IC50 values ranging from 2.62 to 4.85 μM against HepG2 cells, comparable to the standard doxorubicin . The presence of the fluorine atom was noted to enhance binding affinity at the active sites of relevant enzymes, suggesting that structural modifications can lead to improved anticancer efficacy.

Antibacterial Properties

This compound has also been investigated for its antibacterial properties. Its derivatives have shown activity against various bacterial strains, including Helicobacter pylori. The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Other Therapeutic Applications

Beyond anticancer and antibacterial uses, this compound derivatives have been explored for their anti-inflammatory and antidiabetic properties. The structural motifs present in these compounds allow for interactions with multiple biological targets, indicating their versatility in therapeutic applications.

Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Chromene Core

2-Oxo Derivatives

- N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide ():

Replacing the 4-fluorophenyl group with a 4-methoxyphenethyl chain introduces steric bulk and alters electronic properties. Methoxy groups enhance lipophilicity, which may improve membrane permeability but reduce metabolic stability compared to fluorine . - However, sulfonamides are more metabolically stable than carboxamides, as demonstrated in studies comparing fluorinated amides and sulfonamides .

Allyl-Substituted Chromenes

Modifications on the Aromatic Ring

Halogen Substitutions

- (2Z)-2-[(5-Chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide (): Dual halogenation (Cl and F) on the phenyl ring increases electronegativity and steric hindrance. Chlorine’s larger atomic radius may enhance hydrophobic interactions but reduce metabolic clearance compared to fluorine .

- N-(2-Fluorophenyl)- and N-(4-Bromo-2-methoxyphenyl)-cyclopropane-carboxamides ():

Fluorine at the ortho position (vs. para) in cyclopropane-carboxamides reduced anti-inflammatory potency, highlighting the importance of substituent position. Bromine and methoxy groups improved activity but introduced toxicity at higher concentrations .

Sulfonamide vs. Carboxamide Linkages

- N-(4-Fluorophenyl)-3-fluoropropane-1-sulfonamide ():

Replacing the carboxamide with a sulfonamide improved metabolic stability (95% intact after 120 min vs. 20% for the amide analog in esterase assays). This suggests that sulfonamide derivatives of the target compound could offer enhanced pharmacokinetic profiles .

Anti-Inflammatory Activity

Enzyme Inhibition

- N-(4-Fluorophenyl)maleimide () exhibited IC50 = 5.18 μM against monoacylglycerol lipase (MGL), comparable to iodine- and bromine-substituted analogs. This indicates halogen size minimally affects inhibition, but electronic properties (e.g., fluorine’s electronegativity) may fine-tune activity .

Biological Activity

N-(4-fluorophenyl)-2H-chromene-3-carboxamide is a compound belonging to the chromene class, which is recognized for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound based on various research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound includes a fluorophenyl group that enhances its chemical stability and biological activity. The presence of this substituent is significant in modulating the compound's interaction with biological targets.

The mechanism of action involves the compound's ability to interact with specific enzymes or receptors, thereby modulating their activity. This can include inhibition of enzymes involved in inflammatory pathways or cancer cell proliferation, leading to therapeutic effects.

1. Anticancer Activity

This compound has shown promising results in inhibiting cancer cell growth. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast cancer) | 0.65 | High cytotoxicity |

| HeLa (Cervical cancer) | 2.41 | Moderate cytotoxicity |

| Caco-2 (Colorectal) | Not specified | Cytotoxic effects observed |

Research indicates that compounds with similar structures exhibit selective inhibition against tumor-associated carbonic anhydrase isoforms, which are implicated in tumor progression and metastasis .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses significant activity against various bacterial strains, making it a potential candidate for developing new antimicrobial agents.

3. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It may inhibit specific inflammatory pathways, thus reducing inflammation-related symptoms in various conditions .

Case Studies

Case Study 1: Anticancer Efficacy

A study focused on the anticancer potential of this compound revealed that it significantly inhibited the proliferation of MCF-7 breast cancer cells through apoptosis induction mechanisms. The study utilized flow cytometry to assess cell cycle changes and apoptosis markers, confirming the compound's ability to trigger programmed cell death in cancerous cells.

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial activity was assessed against Gram-positive and Gram-negative bacteria. The compound exhibited a notable inhibition zone in agar diffusion tests, indicating its potential as a broad-spectrum antimicrobial agent.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Selectivity: The compound selectively inhibits tumor-associated carbonic anhydrases (CA IX and CA XII) over non-tumor isoforms, suggesting its potential as a targeted therapy for cancer treatment .

- Structure-Activity Relationship: The fluorine substitution on the phenyl ring enhances biological activity by improving binding affinity to target enzymes .

- Computational Predictions: In silico studies have predicted favorable interactions between the compound and various biological targets, supporting its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-fluorophenyl)-2H-chromene-3-carboxamide, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves coupling chromene-3-carboxylic acid derivatives with 4-fluoroaniline. A common approach uses a base (e.g., K₂CO₃) in anhydrous DMF under reflux to facilitate nucleophilic acyl substitution. Critical parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (60–80°C to avoid side reactions), and stoichiometric ratios (1:1.2 molar ratio of acid to amine for optimal conversion). Post-synthesis, purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (acetone/water) ensures high purity .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (e.g., from acetone) are mounted on a diffractometer. Data collection at low temperature (100 K) minimizes thermal motion artifacts. For refinement, SHELXL (part of the SHELX suite) is widely used for small-molecule structures due to its robust handling of disorder, hydrogen bonding, and anisotropic displacement parameters. Validation tools like PLATON ensure structural integrity .

Q. What initial biological screening assays are appropriate for evaluating its therapeutic potential?

- Methodological Answer : Begin with in vitro assays:

- Anti-cancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination.

- Antimicrobial : Broth microdilution for MIC against Gram-positive/negative bacteria.

- Anti-inflammatory : COX-2 inhibition via ELISA. Validate results with positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in chromene ring formation?

- Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Catalysis : Use Pd(OAc)₂ or CuI to promote cyclization.

- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yield by 15–20%.

- Solvent optimization : Switch from DMF to DMA (dimethylacetamide) for better thermal stability. Monitor progress via TLC (hexane:ethyl acetate 3:1) .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer : Cross-disciplinary validation is key:

- Purity checks : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity.

- Structural analogs : Compare activity of N-(4-fluorophenyl) derivatives with varying substituents (e.g., chloro vs. methoxy groups) to identify pharmacophores.

- Assay standardization : Replicate studies under identical conditions (e.g., cell passage number, serum concentration) to isolate compound-specific effects .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Combine:

- Molecular docking : Use AutoDock Vina with protein structures (e.g., EGFR kinase, PDB ID: 1M17) to identify binding poses.

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.

- QSAR models : Train on datasets of chromene carboxamides to predict bioactivity .

Q. What challenges arise in characterizing tautomeric forms via spectroscopic methods?

- Methodological Answer : Tautomerism (e.g., keto-enol equilibrium) complicates NMR interpretation. Strategies:

- Variable-temperature NMR : Observe signal coalescence at 298–338 K to identify tautomers.

- X-ray crystallography : Resolve hydrogen-bonding networks to confirm dominant tautomer.

- DFT calculations : Compare experimental and computed ¹³C NMR shifts (B3LYP/6-311+G(d,p)) .

Q. What strategies enable regioselective functionalization of the chromene core?

- Methodological Answer : To modify the chromene ring:

- Directing groups : Introduce a nitro group at C-6 to direct electrophilic substitution to C-8.

- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive hydroxyls during alkylation.

- Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ enable aryl group insertion at C-4 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.